2,4-Dichloro-6,7-dimethoxyquinoline
Overview
Description
“2,4-Dichloro-6,7-dimethoxyquinoline” is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .
Synthesis Analysis
The synthesis of “2,4-Dichloro-6,7-dimethoxyquinoline” involves a reaction mixture containing quinazolinediones and POCl . The mixture is refluxed for several hours to yield the product .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6,7-dimethoxyquinoline” can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (12)14-9 (5)11/h3-4H,1-2H3 .
Chemical Reactions Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as a reactant in the preparation of various bioactive compounds . For example, it can be used to prepare 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline .
Physical And Chemical Properties Analysis
“2,4-Dichloro-6,7-dimethoxyquinoline” is a solid substance . It has a molecular weight of 258.1 . The IUPAC name is 2,4-dichloro-6,7-dimethoxyquinoline and the InChI code is 1S/C11H9Cl2NO2/c1-15-9-3-6-7 (12)4-11 (13)14-8 (6)5-10 (9)16-2/h3-5H,1-2H3 .
Scientific Research Applications
Synthetic Approaches and Sonochemical Dehalogenation :
- 2,4-Dichloroquinoline undergoes facile sonochemical dehalogenation. This property is utilized in synthetic chemistry for preparing specific dimethoxyquinolines, which are challenging to produce through traditional methods like the Skraup reaction. This application is particularly relevant in the synthesis of complex organic compounds (Osborne & Warmsley, 1994).
Antimicrobial Activity of Derivatives :
- Derivatives of 2-chloroquinoline, including those with 3,4-dichloro/3,4-dimethoxy groups, have been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal strains. These compounds exhibit potent antibacterial properties, with some derivatives showing higher activity compared to others (Bawa et al., 2009).
Identification and Quality Control in Pharmaceutical Analysis :
- In pharmaceutical analysis, 2,4-dichloro-6,7-dimethoxyquinazoline and its derivatives are identified as potential impurities in active pharmaceutical ingredients (APIs). Techniques such as two-dimensional high-performance liquid chromatography (HPLC) are employed for their selective determination, highlighting its importance in ensuring the purity and quality of pharmaceutical products (Yamamoto et al., 2013).
Synthetic Utility in Medicinal Chemistry :
- The compound and its derivatives are utilized in medicinal chemistry for the synthesis of compounds with potential pharmacological applications. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been studied as alpha 1-adrenoceptor antagonists and antihypertensive agents, demonstrating significant activity in this domain (Campbell et al., 1988).
Solid-phase Synthesis of Quinazoline Libraries :
- This compound plays a role in the solid-phase synthesis of libraries containing the 2,4-diaminoquinazoline ring system. This method involves key steps like reaction with polymer-bound amines and subsequent product cleavage from the support, indicating its role in combinatorial chemistry and drug discovery (Dener et al., 2001).
Safety And Hazards
Future Directions
“2,4-Dichloro-6,7-dimethoxyquinoline” is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . Future research could focus on exploring its potential applications in the field of medicinal chemistry, particularly as a substrate competitive inhibitor of G9a .
properties
IUPAC Name |
2,4-dichloro-6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGWEFGNYKPEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728319 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dimethoxyquinoline | |
CAS RN |
72407-17-1 | |
Record name | 2,4-Dichloro-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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